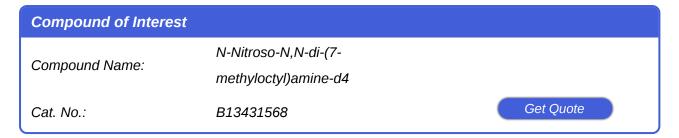


A Technical Guide to the Physical and Chemical Properties of Deuterated Nitrosamines

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated nitrosamines. These isotopically labeled compounds are critical as internal standards for the accurate quantification of nitrosamine impurities in pharmaceuticals and other matrices. This document details their fundamental characteristics, analytical methodologies for their detection, and their role in understanding the metabolic activation of their non-deuterated analogues.

Physical and Chemical Properties of Deuterated Nitrosamines

Deuterated nitrosamines are structurally analogous to their corresponding non-deuterated forms, with one or more hydrogen atoms replaced by deuterium. This isotopic substitution results in a higher molecular weight but nearly identical physicochemical properties.[1] This similarity in chemical behavior is crucial for their use as internal standards in analytical testing. [2]

Quantitative Data Summary

The following tables summarize key physical and chemical properties of commonly used deuterated nitrosamines.



Table 1: Physical Properties of Deuterated Nitrosamines

Compoun d	Abbreviat ion	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
N- Nitrosodim ethylamine -d6	NDMA-d6	17829-05- 9	C2D6N2O	80.12	153 °C at 774 mmHg[3] [4]	1.086 at 25 °C[3]
N- Nitrosodiet hylamine- d10	NDEA-d10	1116-54-7	C4D10N2O	112.22	Not readily available	Not readily available
N- Nitrosodiis opropylami ne-d14	NDIPA-d14	1219804- 95-5	C6D14N2O	144.29	Not readily available	Not readily available
N-Nitroso- di-n- butylamine -d18	NDBA-d18	1219804- 99-9	C8D18N2O	176.36	Not readily available	Not readily available
N-Nitroso- N-methyl- 4- aminobutyr ic acid-d3	NMBA-d3	1219805- 02-7	C5H7D3N2 O3	165.17	Not readily available	Not readily available

Table 2: Chemical and Spectroscopic Properties of N-Nitrosodimethylamine-d6 (NDMA-d6)



Property	Value/Description		
Appearance	Colorless to pale yellow liquid[5]		
Solubility	Soluble in organic solvents[5]		
Isotopic Purity	Typically ≥98 atom % D[3]		
Storage	Store at room temperature, protected from light and moisture[6]		
Mass Shift (vs. NDMA)	M+6[3]		
InChI Key	UMFJAHHVKNCGLG-WFGJKAKNSA-N[3]		

Experimental Protocols

The accurate analysis of deuterated nitrosamines, and by extension their non-deuterated counterparts, relies on highly sensitive and specific analytical techniques. The following sections detail common experimental protocols.

Synthesis of Deuterated Nitrosamines

A general approach to the synthesis of deuterated nitrosamines involves the nitrosation of a deuterated secondary amine.[5][7]

Protocol: General Synthesis of a Deuterated Nitrosamine

- Starting Material: Obtain the corresponding deuterated secondary amine.
- Nitrosating Agent: Utilize a suitable nitrosating agent, such as sodium nitrite (NaNO₂) under acidic conditions, or a milder reagent like tert-butyl nitrite (TBN) for substrates with acid-labile functional groups.[8]
- Reaction Conditions:
 - Dissolve the deuterated secondary amine in an appropriate solvent (e.g., water, dichloromethane).



- If using sodium nitrite, acidify the solution (e.g., with HCl) and add the sodium nitrite
 solution dropwise at a controlled temperature (typically 0-5 °C) to form nitrous acid in situ.
- If using tert-butyl nitrite, the reaction can often be performed under solvent-free conditions.
 [8]
- Work-up and Purification:
 - After the reaction is complete, neutralize the mixture.
 - Extract the deuterated nitrosamine using an organic solvent (e.g., dichloromethane).
 - Wash the organic layer with water and brine.
 - Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
 - Remove the solvent under reduced pressure.
 - Purify the crude product using techniques such as column chromatography or distillation.
- Characterization: Confirm the identity and purity of the synthesized deuterated nitrosamine using NMR, mass spectrometry, and chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

GC-MS/MS is a robust technique for the analysis of volatile nitrosamines.[1][9]

Protocol: GC-MS/MS Analysis of Volatile Deuterated Nitrosamines

- Sample Preparation:
 - For samples soluble in organic solvents, dissolve a known weight of the sample in a suitable solvent like dichloromethane.
 - For water-soluble samples, perform a liquid-liquid extraction. For instance, dissolve the sample in an alkaline solution (e.g., 1M NaOH) and extract with dichloromethane.[9]



- Spike the sample with a known concentration of the deuterated nitrosamine internal standard.
- Filter the extract through a 0.2 μm syringe filter before analysis.[9]
- GC Conditions:
 - Column: A polar stationary phase column, such as one based on polyethylene glycol (e.g., TG-WAX MS), is commonly used.[10]
 - Injector: Use a split/splitless injector, typically in splitless mode to enhance sensitivity, at a temperature around 250 °C.[10]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]
 - Oven Temperature Program: A typical program starts at a low temperature (e.g., 45-60 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 230-245 °C).
 [10][11]
- MS/MS Conditions:
 - Ionization Mode: Electron Ionization (EI).[1]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 - MRM Transitions: Select appropriate precursor and product ions for each deuterated nitrosamine. These transitions should be optimized for the specific instrument.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally labile.[2][12]

Protocol: LC-MS/MS Analysis of Deuterated Nitrosamines

Sample Preparation:



- Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., methanol/water mixture).[13]
- Spike the sample with a known concentration of the deuterated nitrosamine internal standard.
- Vortex and/or sonicate to ensure complete dissolution.
- Centrifuge the sample to pellet any undissolved material.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.[14]

LC Conditions:

- Column: A reverse-phase column, such as a C18 or a pentafluorophenyl (F5) column, is commonly used to achieve separation.[13][14]
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).[14]
- Flow Rate: Typically in the range of 0.4-0.6 mL/min.[14]
- Column Temperature: Maintained at a constant temperature, for example, 40 °C.[14]

MS/MS Conditions:

- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for low-mass nitrosamines, while Electrospray Ionization (ESI) is suitable for more complex nitrosamines.[12]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Optimize precursor and product ions for each deuterated nitrosamine to ensure specificity and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory





NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of deuterated nitrosamines.[15][16]

Protocol: NMR Analysis of Deuterated Nitrosamines

• Sample Preparation: Dissolve the deuterated nitrosamine sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6). For deuterium NMR, a non-deuterated solvent can be used.[17]

¹H NMR:

- Acquire a proton NMR spectrum to identify any residual proton signals. This can help in determining the positions and extent of deuteration.
- The absence or significant reduction of signals at specific chemical shifts compared to the non-deuterated analogue confirms deuteration at those positions.
- ²H NMR (Deuterium NMR):
 - This technique directly observes the deuterium nuclei.
 - It is particularly useful for highly deuterated compounds where proton signals are very weak.[17]
 - The chemical shifts in the deuterium spectrum are identical to those in the proton spectrum, providing direct information about the location of the deuterium atoms.

13C NMR:

- Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.
- Deuterium substitution can cause a slight upfield shift and splitting of the attached carbon signal due to C-D coupling.
- Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to confirm the structure and isotopic purity of the deuterated nitrosamine.



Signaling Pathways and Experimental Workflows Metabolic Activation of N-Nitrosodimethylamine (NDMA)

Nitrosamines require metabolic activation to exert their carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[18] The deuteration of nitrosamines at the α -carbon position can significantly slow down this metabolic activation, a phenomenon known as the kinetic isotope effect. This has been shown to reduce the carcinogenic potency of some nitrosamines.



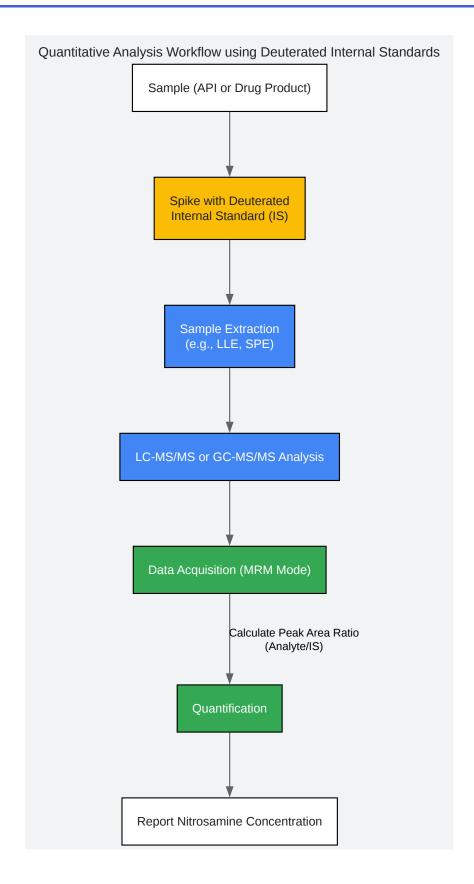
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Caption: Metabolic activation of NDMA via CYP450-mediated α-hydroxylation.

Analytical Workflow for Nitrosamine Quantification

The use of deuterated nitrosamines as internal standards is central to the accurate quantification of nitrosamine impurities. The following diagram illustrates a typical workflow.





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Caption: A typical workflow for the quantitative analysis of nitrosamines.



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